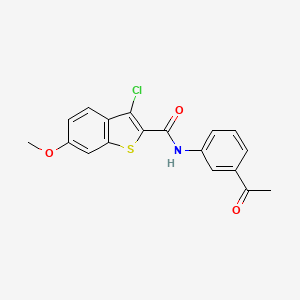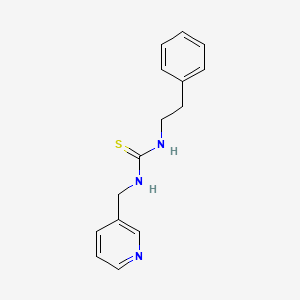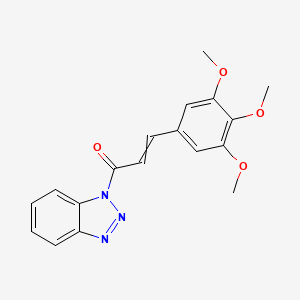![molecular formula C21H18N2O4S B12454366 Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)
Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C20H17NO4. This compound is known for its unique structural features, which include a naphthalene ring and a benzoate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the reaction of naphthalen-2-yloxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminobenzoic acid methyl ester in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The naphthalene ring and benzoate ester groups allow it to bind to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate
- Methyl 4-(naphthalen-2-yloxy)benzoate
- Methyl 2-(naphthalen-1-yloxy)propanoate
Uniqueness
METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C21H18N2O4S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
methyl 4-[(2-naphthalen-2-yloxyacetyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C21H18N2O4S/c1-26-20(25)15-6-9-17(10-7-15)22-21(28)23-19(24)13-27-18-11-8-14-4-2-3-5-16(14)12-18/h2-12H,13H2,1H3,(H2,22,23,24,28) |
Clé InChI |
VUODQQYRMAWIEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium](/img/structure/B12454286.png)


![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B12454324.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B12454337.png)
![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide](/img/structure/B12454352.png)



![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)

![Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12454384.png)
![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)

